molecular formula C10H20N2O2S4 B12816900 [ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate

[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate

Cat. No.: B12816900
M. Wt: 328.5 g/mol
InChI Key: OQYXONFXDGOXHY-UHFFFAOYSA-N
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Description

[Ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both carbamothioyl and carbamodithioate functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isothiocyanate with 2-aminoethanol to form an intermediate, which is then reacted with carbon disulfide and ethylamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[Ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or dithiols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl or carbamodithioate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, dithiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[Ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction is mediated through the carbamothioyl and carbamodithioate groups, which are highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • [Ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-methyl-N-(2-hydroxyethyl)carbamodithioate
  • [Methyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate
  • [Ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-methoxyethyl)carbamodithioate

Uniqueness

Compared to similar compounds, [ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate exhibits unique reactivity due to the presence of both hydroxyethyl and ethyl groups. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industrial processes.

Properties

Molecular Formula

C10H20N2O2S4

Molecular Weight

328.5 g/mol

IUPAC Name

[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C10H20N2O2S4/c1-3-11(5-7-13)9(15)17-18-10(16)12(4-2)6-8-14/h13-14H,3-8H2,1-2H3

InChI Key

OQYXONFXDGOXHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=S)SSC(=S)N(CC)CCO

Origin of Product

United States

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